An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2,3-dibromomaleimide
An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2,3-dibromomaleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-2,3-dibromomaleimide is a versatile chemical intermediate that has garnered significant interest in the fields of medicinal chemistry, materials science, and bioconjugation. Its unique structural features, particularly the reactive dibromo-substituted maleimide core, make it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-Benzyl-2,3-dibromomaleimide, with a focus on its applications in Suzuki cross-coupling reactions and bioconjugation. Detailed experimental protocols and visual representations of key reaction pathways are included to facilitate its use in research and development.
Chemical and Physical Properties
N-Benzyl-2,3-dibromomaleimide, also known as 1-benzyl-3,4-dibromo-pyrrole-2,5-dione, is a solid at room temperature. Its core structure consists of a five-membered maleimide ring substituted with a benzyl group on the nitrogen atom and bromine atoms on the carbon-carbon double bond. This arrangement of functional groups is key to its reactivity.
| Property | Value |
| Molecular Formula | C₁₁H₇Br₂NO₂ |
| Molecular Weight | 344.99 g/mol |
| CAS Number | 91026-00-5 |
| Melting Point | 117-120 °C |
| Appearance | Solid |
| SMILES String | BrC1=C(Br)C(=O)N(Cc2ccccc2)C1=O |
| InChI Key | DZYLZHRCCNTQCS-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of N-Benzyl-2,3-dibromomaleimide is typically achieved through the N-alkylation of 3,4-dibromomaleimide with benzyl bromide.[1] The reactivity of N-Benzyl-2,3-dibromomaleimide is dominated by the two bromine atoms, which can be readily displaced by various nucleophiles, and the electrophilic double bond of the maleimide ring.
Applications in Suzuki Cross-Coupling Reactions
The bromine atoms of N-Benzyl-2,3-dibromomaleimide are excellent leaving groups in palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 3,4-diaryl- and 3-aryl-4-bromomaleimides.[1] These products have applications in the development of novel dyes and pharmacologically active compounds.
Applications in Bioconjugation
The maleimide moiety is a well-established functional group for the selective chemical modification of cysteine residues in proteins.[2] N-Benzyl-2,3-dibromomaleimide offers a unique platform for bioconjugation, particularly for bridging disulfide bonds. The two bromine atoms can react with two thiol groups from reduced disulfide bonds, effectively re-bridging the protein structure with the maleimide core.[3] This has significant implications for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.[4][5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.[6][7][8]
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To a reaction vessel, add N-Benzyl-2,3-dibromomaleimide (1.0 equiv.), the desired arylboronic acid (1.1-2.2 equiv.), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 equiv.), and a suitable ligand like JohnPhos if required.
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Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent, such as dimethylformamide (DMF) or a mixture of THF and water.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol for Protein Disulfide Bond Bridging
This protocol is a general method for the modification of antibodies or other proteins containing accessible disulfide bonds.[3][4][5]
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Reduce the disulfide bonds of the protein (e.g., an antibody) using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). The molar excess of TCEP will depend on the number of disulfide bonds to be reduced. The reaction is typically carried out in a suitable buffer (e.g., PBS) at a controlled pH (around 7.0-8.5).
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After reduction, the excess TCEP may need to be removed, for example, by using a desalting column, depending on the subsequent steps.
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Add a solution of N-Benzyl-2,3-dibromomaleimide (or a derivative thereof) in an organic co-solvent like DMSO or DMF to the reduced protein solution. A molar excess of the maleimide reagent is typically used.
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Allow the conjugation reaction to proceed at a controlled temperature (e.g., room temperature or 4 °C) for a specific duration, which may range from minutes to hours.
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Monitor the reaction progress using techniques such as SDS-PAGE or mass spectrometry to confirm the formation of the conjugate.
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Purify the resulting protein-maleimide conjugate to remove unreacted reagents and byproducts, for example, by size-exclusion chromatography or dialysis.
Safety Information
N-Benzyl-2,3-dibromomaleimide is a hazardous substance and should be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage and may cause an allergic skin reaction. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
N-Benzyl-2,3-dibromomaleimide is a highly valuable and reactive intermediate with broad applications in organic synthesis and bioconjugation. Its ability to participate in Suzuki cross-coupling reactions provides a straightforward route to a variety of substituted maleimides. Furthermore, its utility in bridging protein disulfide bonds offers a powerful tool for the construction of advanced biotherapeutics. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers exploring the potential of this versatile compound.
References
- 1. Synthesis and Biological Evaluation of New 3,4-diarylmaleimides as Enhancers (modulators) of Doxorubicin Cytotoxic Activity on Cultured Tumor Cells from a Real Case of Breast Cancer [scielo.org.mx]
- 2. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
